6,7-Dichloroquinoxaline

Neuroscience Ion Channel Pharmacology Receptor Binding Assays

Procure 6,7-Dichloroquinoxaline for advanced R&D. Its 6,7-dichloro pattern is crucial for hGLP-1 agonist potency and DCQX-based NMDA antagonism. This isomer enables apoptosis induction vs. cell cycle arrest and leaves pyrazine reactive for complex synthesis. Choose the precise regiochemistry for predictable assay outcomes and synthesis.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 19853-64-6
Cat. No. B020963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloroquinoxaline
CAS19853-64-6
Synonyms6,7-DICHLOROQUINOXALINE 98
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C(=CC2=N1)Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H
InChIKeyYAVWRUWYXLAQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloroquinoxaline: Technical Specifications and Scientific Profile


6,7-Dichloroquinoxaline (CAS: 19853-64-6) is a heterocyclic aromatic compound characterized by a quinoxaline scaffold bearing two chlorine substituents at the 6- and 7- positions . The molecular formula is C₈H₄Cl₂N₂ with a molecular weight of 199.03 g/mol . Its physical properties include a melting point of 210 °C and a predicted boiling point of 315.2±37.0 °C . The 6,7-dichloro substitution pattern confers distinct electronic characteristics and reactivity profiles compared to other positional isomers within the quinoxaline class, making it a specialized building block for pharmaceutical research and organic synthesis applications .

6,7-Dichloroquinoxaline Procurement: The Hidden Risks of Positional Isomer Substitution


The substitution pattern of chlorine atoms on the quinoxaline ring dictates both the compound's electronic environment and its subsequent reactivity in downstream synthetic transformations [1]. Unlike other dichloroquinoxaline isomers (e.g., 2,6-dichloroquinoxaline, 5,8-dichloroquinoxaline) which exhibit different regioselectivity in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions due to varying positions relative to the nitrogen heteroatoms, the 6,7-dichloro substitution on the benzo-ring alters the electron density of the fused aromatic system without directly engaging the pyrazine ring's electrophilic centers . Furthermore, derivatives of 6,7-dichloroquinoxaline have been specifically identified as potent hGLP-1 receptor agonists, with the 6,7-dichloro substitution pattern proving critical for high potency and efficacy in this therapeutic context . Substituting a different isomer in a validated synthetic route or biological assay can lead to divergent regiochemical outcomes, reduced yields, or complete loss of target binding affinity .

6,7-Dichloroquinoxaline Comparative Performance Data: Evidence-Based Differentiation for Scientific Selection


6,7-Dichloroquinoxaline-2,3-Dione (DCQX) vs. Dinitro- and Cyanonitro-Quinoxalinediones: Selectivity Profiling at the NMDA Receptor Complex

In a comparative analysis of quinoxalinedione NMDA receptor antagonists, 6,7-dichloroquinoxaline-2,3-dione (DCQX) exhibited a unique selectivity profile not shared by other structurally related quinoxaline derivatives such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-nitro-7-cyanoquinoxaline-2,3-dione (CNQX) [1]. The binding studies utilized [3H]glycine, [3H]glutamate, and [3H]CPP radioligands to assess target engagement across multiple binding sites on the NMDA receptor complex in rat brain synaptic membranes [1].

Neuroscience Ion Channel Pharmacology Receptor Binding Assays

6,7-Dichloro vs. 6-Chloro Quinoxaline Derivatives: Differential Cellular Mechanism in Anticancer Activity Profiling

A direct comparative study evaluated the growth-suppressive effects of quinoxaline 1,4-dioxide (QdNO) derivatives on human colon cancer T-84 cells, specifically contrasting the 6,7-dichloro-substituted derivative (DCQ) with the 6-chloro-substituted analog (AMQ) [1]. The study employed flow cytometric analysis to delineate the cellular mechanisms underlying the observed growth inhibition [1].

Cancer Biology Cytotoxicity Screening Cell Cycle Analysis

6,7-Dichloroquinoxaline vs. 2,6-Dichloroquinoxaline: Divergent Reactivity in Nucleophilic Aromatic Substitution

The reactivity of dichloroquinoxalines in nucleophilic aromatic substitution (SNAr) reactions is highly dependent on the positional relationship of chlorine substituents to the ring nitrogen atoms [1]. In 2,6-dichloroquinoxaline, the chlorine at the C2 position is situated between two nitrogen atoms, which stabilize the negative charge of the Meisenheimer complex intermediate, making it highly activated towards SNAr [1]. In contrast, the 6,7-dichloro substitution pattern in the target compound places both chlorines on the benzo-ring, away from the pyrazine nitrogens .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

6,7-Dichloro vs. 5,8-Dichloro Quinoxaline: Symmetry and Electronic Distribution Effects on Intermolecular Interactions

The 5,8-dichloroquinoxaline isomer possesses a symmetrical substitution pattern with chlorine atoms on adjacent positions of the benzo-ring, creating a distinct electronic distribution that influences both π-stacking interactions and halogen bonding capabilities . The 6,7-dichloro substitution in the target compound results in a different molecular dipole orientation and altered intermolecular interaction geometry .

Crystal Engineering Materials Science Physical Organic Chemistry

6,7-Dichloroquinoxaline-2,3-Dione (DCQX) vs. ACEA-1021 and ACEA-1328: In Vivo Efficacy in Cocaine-Induced Toxicity Models

A study compared the protective effects of structurally-related NMDA/glycine site antagonists against cocaine-induced convulsions and lethality in Swiss Webster mice [1]. The compounds evaluated included DCQX (6,7-dichloroquinoxaline-2,3-dione), ACEA-1021 (5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione), and ACEA-1328 (5-nitro-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione) [1].

Behavioral Pharmacology In Vivo Toxicology NMDA Antagonism

6,7-Dichloroquinoxaline Derivatives: Quantitative Radiosensitization Enhancement in Cancer Cell Models

A derivative of 6,7-dichloroquinoxaline—specifically 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ)—has been quantitatively evaluated as a radiosensitizer in murine mammary adenocarcinoma EMT-6 cells [1]. The study combined DCQ treatment (4-hour pre-incubation) with ionizing radiation (IR) at 10 Gy and assessed DNA damage via alkaline comet assays [1].

Radiation Oncology DNA Damage Repair Cancer Therapeutics

6,7-Dichloroquinoxaline: Targeted Application Scenarios Based on Verified Performance Data


Development of NMDA Receptor Glycine Site-Selective Pharmacological Probes

6,7-Dichloroquinoxaline-2,3-dione (DCQX) is the preferred starting material or reference standard for researchers requiring highly selective antagonism of the strychnine-insensitive glycine binding site on the NMDA receptor complex. Unlike broadly acting quinoxalinediones such as DNQX and CNQX, DCQX does not interfere with glutamate or CPP binding sites, enabling precise dissection of glycine site-mediated neurotransmission [1]. This selectivity is critical for studies of synaptic plasticity, excitotoxicity, and neurological disorder modeling where off-target receptor interactions would confound experimental interpretation [1].

Synthesis of Anticancer Agents with Pro-Apoptotic Mechanisms

Researchers developing quinoxaline 1,4-dioxide-based anticancer agents should consider 6,7-dichloroquinoxaline as the core scaffold when the desired mechanism of action involves apoptosis induction rather than cell cycle arrest. Direct comparative evidence demonstrates that the 6,7-dichloro derivative (DCQ) triggers significant apoptosis in T-84 colon cancer cells, whereas the 6-chloro analog (AMQ) induces G2/M arrest without apoptosis [1]. This mechanistic divergence translates to different therapeutic potential, making the 6,7-dichloro substitution the appropriate choice for programs targeting apoptotic pathways [1].

Radiosensitizer Development for Oncology Research

6,7-Dichloroquinoxaline serves as the foundational scaffold for developing radiation-sensitizing agents. The derivative 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has demonstrated quantitative enhancement of ionizing radiation effects by inducing DNA double-strand breaks and impairing DNA damage repair in EMT-6 mammary carcinoma cells [1]. This application scenario is supported by evidence showing that combined DCQ + radiation treatment results in slower DNA repair kinetics compared to radiation alone, a mechanistic advantage for radiosensitization strategies [1].

Medicinal Chemistry Programs Requiring Intact Pyrazine Ring Electrophilicity

In synthetic route design where the quinoxaline scaffold must retain reactive centers on the pyrazine ring for subsequent derivatization, 6,7-dichloroquinoxaline is the appropriate intermediate selection. Unlike 2,6-dichloroquinoxaline, where the C2 chlorine is highly activated for nucleophilic aromatic substitution (SNAr) due to stabilization by adjacent nitrogen atoms, the 6,7-dichloro substitution pattern leaves the pyrazine ring's electrophilic sites available for independent functionalization [1]. This regiochemical control is essential for building complex molecular architectures with predictable substitution outcomes [1].

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